REACTION_CXSMILES
|
CON(C)[C:4](=[O:23])[CH2:5][C:6]1[CH:7]=[C:8]([NH:12][C:13](=[O:22])[O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:9]=[CH:10][CH:11]=1.[CH:25]([Mg]Br)=[CH2:26]>C1COCC1>[O:23]=[C:4]([CH:25]=[CH2:26])[CH2:5][C:6]1[CH:7]=[C:8]([NH:12][C:13](=[O:22])[O:14][CH2:15][C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:9]=[CH:10][CH:11]=1
|
Name
|
benzyl (3-{2-[methoxy(methyl)amino]-2-oxoethyl}phenyl)carbamate
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
CON(C(CC=1C=C(C=CC1)NC(OCC1=CC=CC=C1)=O)=O)C
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting solution stirred for 1 h at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by a slow addition of 500 mL 1 M HCl keeping the temperature below 5° C.
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organics washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were then dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrate under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by Biotage 75M flash
|
Type
|
WASH
|
Details
|
eluting with 30% ethyl acetate in hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC=1C=C(C=CC1)NC(OCC1=CC=CC=C1)=O)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 81.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |